molecular formula C16H18N2O4S B213978 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Katalognummer B213978
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: IVNSPHHAGLJRNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, also known as CCT251545, is a small molecule inhibitor of the protein kinase WEE1. WEE1 is a key regulator of the cell cycle, and its inhibition has been shown to have potential therapeutic applications in the treatment of cancer.

Wirkmechanismus

The primary mechanism of action of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is inhibition of the protein kinase WEE1. WEE1 plays a key role in regulating the cell cycle by phosphorylating and inactivating the cyclin-dependent kinase CDK1. Inhibition of WEE1 leads to activation of CDK1 and subsequent cell cycle arrest at the G2 checkpoint, which can ultimately lead to apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on the cell cycle, 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, leading to increased levels of phosphorylated H2AX. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is its broad-spectrum activity against a wide range of cancer cell lines. In addition, its ability to enhance the efficacy of other chemotherapeutic agents makes it a promising candidate for combination therapy. However, one limitation of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is its relatively low potency compared to other WEE1 inhibitors. This may limit its efficacy in certain contexts.

Zukünftige Richtungen

There are several potential future directions for research on 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, which could help to guide patient selection for clinical trials. Finally, the combination of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid with other targeted therapies, such as PARP inhibitors or immune checkpoint inhibitors, is an area of active investigation.

Synthesemethoden

The synthesis of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has been described in several publications. The most commonly used method involves the reaction of 2-(2-chloro-4-nitrophenyl)cyclohexane-1,3-dione with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, followed by reduction of the nitro group and subsequent coupling with 2-amino-3-chlorocyclohex-2-en-1-one.

Wissenschaftliche Forschungsanwendungen

6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide variety of cancer cell lines, including those derived from breast, lung, colon, and prostate cancers. In addition, it has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine.

Eigenschaften

Produktname

6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Molekularformel

C16H18N2O4S

Molekulargewicht

334.4 g/mol

IUPAC-Name

6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C16H18N2O4S/c17-13(19)12-10-6-3-7-11(10)23-15(12)18-14(20)8-4-1-2-5-9(8)16(21)22/h1-2,8-9H,3-7H2,(H2,17,19)(H,18,20)(H,21,22)

InChI-Schlüssel

IVNSPHHAGLJRNW-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC=CCC3C(=O)O

Kanonische SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC=CCC3C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.